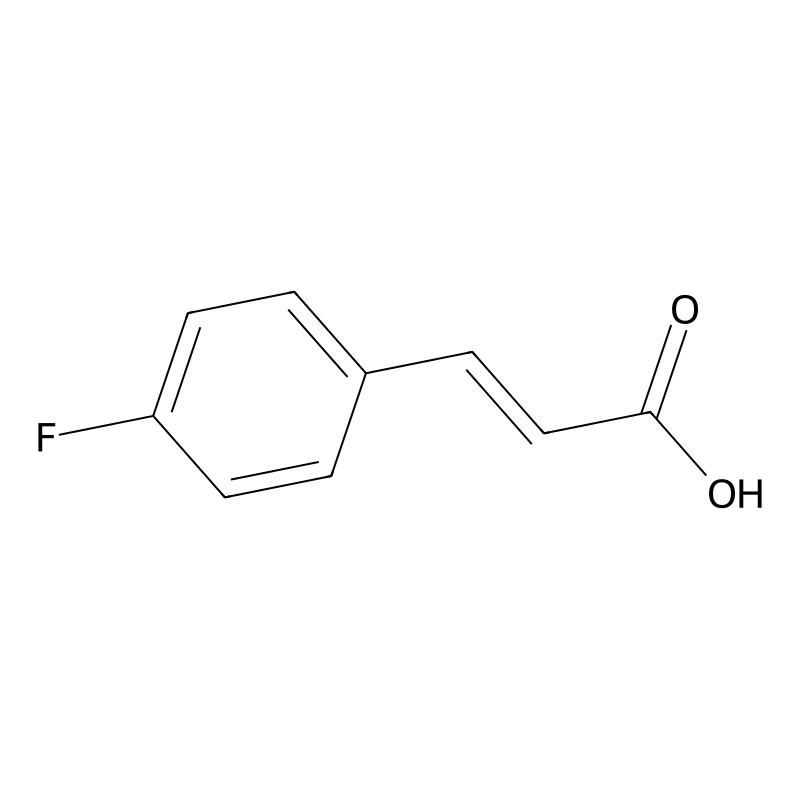

4-Fluorocinnamic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Biodegradation Studies:

- Understanding the breakdown of man-made chemicals by microorganisms is crucial for environmental protection. Studies have investigated the biodegradation of 4-FCA by specific bacterial strains, such as Arthrobacter sp. strain G1 and Ralstonia sp. strain H1. These studies revealed the metabolic pathways involved in the breakdown process, including the conversion of 4-FCA to 4-fluorobenzoic acid and the subsequent release of fluoride []. This knowledge helps scientists develop strategies for bioremediation of contaminated environments.

Synthesis of Novel Materials:

- 4-FCA can be used as a building block for the synthesis of various functional materials. Research has explored its application in the creation of polymers with potential applications in electronics due to their unique properties []. Additionally, 4-FCA derivatives have been investigated for their antiplasmodial (against malaria parasite) activity, suggesting potential for future drug development [, ].

Model Molecule for Chemical Studies:

- Due to its specific structure and functional groups, 4-FCA can serve as a model molecule for various chemical studies. Researchers have utilized it to investigate catalytic reactions, photochemical processes, and material characterization techniques [, ]. This versatility allows scientists to gain insights into broader chemical phenomena using 4-FCA as a reference point.

- Research on 4-FCA is still ongoing, and its full potential in different scientific fields is still being explored.

- Further studies are needed to fully understand the safety and environmental implications of 4-FCA and its derivatives.

4-Fluorocinnamic acid is an aromatic compound classified as a derivative of cinnamic acid, characterized by the presence of a fluorine atom at the para position of the phenyl ring. Its chemical formula is , and it is represented by the IUPAC name (2E)-3-(4-fluorophenyl)prop-2-enoic acid. The compound appears as a white crystalline solid with a melting point ranging from 206°C to 213°C . It is utilized in various chemical syntheses and biological applications due to its unique properties.

Currently, there is no documented information on a specific mechanism of action for 4-Fluorocinnamic acid in biological systems.

- Limited Data: Information on the specific hazards of 4-Fluorocinnamic acid is limited.

- General Precautions: As with most organic compounds, it is recommended to handle 4-fluorocinnamic acid with standard laboratory safety practices, including wearing gloves, eye protection, and working in a well-ventilated fume hood.

- Hydrogenation: The compound can be selectively hydrogenated to yield 3-(4-fluorophenyl)propanoic acid using palladium on carbon as a catalyst and ammonium formate as a hydrogen source .

- Biodegradation: Microbial degradation studies have shown that 4-fluorocinnamic acid can be metabolized by certain bacterial strains, leading to the formation of 4-fluorobenzoic acid and other metabolites through pathways involving β-oxidation mechanisms .

- Decarboxylation: Under specific conditions, 4-fluorocinnamic acid can undergo decarboxylation, resulting in the formation of 4-fluoroacetophenone, which is an important intermediate in various organic syntheses .

Research indicates that 4-fluorocinnamic acid exhibits biological activity, particularly in microbial degradation processes. Certain bacterial strains, such as Arthrobacter sp. and Ralstonia sp., utilize this compound as a carbon source, demonstrating its potential for bioremediation applications . Additionally, studies suggest that its derivatives may possess anti-inflammatory properties, although further research is needed to fully elucidate these effects.

Several methods have been developed for synthesizing 4-fluorocinnamic acid:

- From Cinnamic Acid: A common method involves the fluorination of cinnamic acid using fluorinating agents under controlled conditions.

- Via Aldol Condensation: Another approach includes the condensation of 4-fluorobenzaldehyde with acetaldehyde or other aldehydes in the presence of a base catalyst to form the corresponding cinnamic acid derivative.

- Transfer Hydrogenation: As mentioned earlier, selective transfer hydrogenation reactions can convert suitable precursors into 4-fluorocinnamic acid under specific conditions .

4-Fluorocinnamic acid has diverse applications:

- Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds.

- Agricultural Chemicals: The compound is also utilized in developing herbicides and pesticides.

- Material Science: Its derivatives are explored for use in polymers and other materials due to their unique properties.

Studies on the interactions of 4-fluorocinnamic acid with biological systems reveal that it can be metabolized by specific microbial consortia, leading to significant degradation pathways. These studies highlight its potential role in bioremediation efforts for environments contaminated with aromatic compounds . The interaction with enzymes involved in microbial metabolism has been characterized, indicating its utility as a model compound for studying biodegradation processes.

Several compounds share structural similarities with 4-fluorocinnamic acid. Here are some notable examples:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Cinnamic Acid | No halogen substituent | Widely studied for its natural occurrence |

| 4-Chlorocinnamic Acid | Chlorine atom at para position | Exhibits different reactivity due to chlorine |

| Ferulic Acid | Methoxy group instead of fluorine | Known for antioxidant properties |

| Coumaric Acid | Hydroxy group at para position | Naturally occurring with various health benefits |

Uniqueness of 4-Fluorocinnamic Acid

The presence of the fluorine atom significantly alters the reactivity and biological activity of 4-fluorocinnamic acid compared to its analogs. This modification can enhance lipophilicity and influence metabolic pathways, making it a valuable compound in drug design and environmental science.

Fischer Esterification and Mitsunobu Reactions for Derivative Synthesis

Fischer Esterification Mechanism

Fischer esterification represents one of the most fundamental approaches for converting 4-fluorocinnamic acid into its corresponding ester derivatives [4]. The mechanism proceeds through a six-step process involving acid-catalyzed activation of the carboxylic acid functionality [24]. The reaction begins with protonation of the carbonyl oxygen by an acid catalyst, typically sulfuric acid or para-toluenesulfonic acid, generating an oxonium ion intermediate [4] [24].

The subsequent nucleophilic attack by the alcohol substrate results in the formation of a tetrahedral intermediate, which undergoes proton transfer reactions to generate a good leaving group [24]. Elimination of water followed by deprotonation yields the desired ester product [27]. For 4-fluorocinnamic acid derivatives, the electron-withdrawing nature of the fluorine substituent influences the reaction kinetics and thermodynamics [23].

Table 1: Fischer Esterification Parameters for 4-Fluorocinnamic Acid Derivatives

| Parameter | Value | Reference |

|---|---|---|

| Reaction Temperature | 60-110°C | [4] |

| Typical Reaction Time | 1-10 hours | [4] |

| Catalyst Loading | 1-5 mol% | [23] |

| Conversion Efficiency | 73-95% | [23] |

Research has demonstrated that the fluorine substituent at the para position affects the electronic properties of the carboxylic acid group, with the electron-withdrawing effect facilitating protonation of the carbonyl oxygen [23]. Computational studies using density functional theory methods have shown that the presence of fluorine reduces the enthalpy of the first protonation step by approximately 5.31 kcal/mol compared to unsubstituted cinnamic acid [23].

Mitsunobu Reaction Applications

The Mitsunobu reaction provides an alternative synthetic route for preparing ester derivatives of 4-fluorocinnamic acid under mild conditions [5]. This transformation utilizes triphenylphosphine and diethyl azodicarboxylate or diisopropyl azodicarboxylate to activate the carboxylic acid functionality [5] [18]. The reaction proceeds through the formation of a phosphonium intermediate, which undergoes nucleophilic displacement by the alcohol component with inversion of stereochemistry [5].

For 4-fluorocinnamic acid derivatives, the Mitsunobu reaction has been successfully employed in the synthesis of complex ester linkages, particularly in cases where traditional Fischer esterification conditions prove incompatible with sensitive functional groups [18]. The reaction typically requires tetrahydrofuran as solvent and proceeds at room temperature, making it suitable for temperature-sensitive substrates [5].

Table 2: Mitsunobu Reaction Conditions for 4-Fluorocinnamic Acid Esterification

| Reagent | Equivalents | Solvent | Temperature | Yield Range |

|---|---|---|---|---|

| Triphenylphosphine | 3.0 equiv | Tetrahydrofuran | 25°C | 65-91% |

| Diisopropyl azodicarboxylate | 3.0 equiv | Tetrahydrofuran | 25°C | 65-91% |

| Reaction time | 48 hours | - | - | - |

Wittig Reaction Applications in Alkene Functionalization

Mechanism and Stereochemical Considerations

The Wittig reaction represents a powerful methodology for converting aldehydes and ketones to alkenes through reaction with phosphorus ylides [8]. For 4-fluorocinnamic acid derivatives, the Wittig reaction can be employed to introduce additional alkene functionalities or to modify existing double bonds [12]. The reaction mechanism involves the formation of an oxaphosphetane intermediate through a concerted [2+2] cycloaddition process [8] [28].

Recent mechanistic studies have established that the Wittig reaction proceeds through two sequential transition states associated with carbon-carbon and phosphorus-oxygen bond formations [28]. The presence of the fluorine substituent in 4-fluorocinnamic acid derivatives influences the electronic properties of the carbonyl component, affecting both reaction rate and stereoselectivity [28].

Synthetic Applications in Cinnamic Acid Chemistry

The application of Wittig methodology to cinnamic acid derivatives has been demonstrated in aqueous reaction media, providing environmentally benign conditions for alkene formation [12]. Modified Wittig reactions utilizing alkoxycarbonyl methylidenetriphenylphosphoranes in 10% aqueous sodium hydroxide have been successfully applied to benzaldehyde precursors, yielding cinnamic acid derivatives through in situ hydrolysis of the initially formed cinnamate esters [12].

Table 3: Wittig Reaction Parameters for Fluorinated Aldehyde Substrates

| Substrate Type | Ylide Type | Solvent System | Temperature | Selectivity (Z:E) |

|---|---|---|---|---|

| 4-Fluorobenzaldehyde | Stabilized | Aqueous NaOH | Reflux | 1:4 |

| 4-Fluorocinnamaldehyde | Semi-stabilized | Tetrahydrofuran | 0°C to rt | 3:1 |

| Fluorinated ketones | Non-stabilized | Diethyl ether | -78°C | Variable |

The stereochemical outcome of Wittig reactions with fluorinated substrates depends on several factors, including the nature of the ylide, reaction conditions, and the presence of lithium salts [8]. For 4-fluorocinnamic acid derivatives, the electron-withdrawing effect of the fluorine substituent generally favors the formation of thermodynamically more stable E-alkenes [15].

Solid-Phase Synthesis Approaches for Complex Coordination Polymers

Hydrothermal and Solvothermal Methods

Solid-phase synthesis of coordination polymers incorporating 4-fluorocinnamic acid as a bridging ligand has been extensively investigated using hydrothermal and solvothermal methodologies [13] [33]. These techniques involve the reaction of metal salts with 4-fluorocinnamic acid under elevated temperature and pressure conditions, facilitating the formation of extended network structures [36].

The hydrothermal synthesis of manganese coordination polymers based on 4-fluorocinnamic acid and 1,10-phenanthroline has yielded two distinct structural types with different dimensionalities [13]. Complex I, with formula [Mn₃(Pfca)₆(Phen)₂]·2DMF, crystallizes in the triclinic space group P-1 and features linear manganese trinuclear units forming one-dimensional chain structures through weak fluorine-fluorine interactions [13].

Table 4: Crystallographic Data for 4-Fluorocinnamic Acid Coordination Polymers

| Complex | Crystal System | Space Group | Unit Cell Parameters (Å, °) | Volume (ų) | Z |

|---|---|---|---|---|---|

| [Mn₃(Pfca)₆(Phen)₂]·2DMF | Triclinic | P-1 | a=11.0821, b=12.2632, c=15.0288, α=87.38, β=88.46, γ=81.22 | 2016.0 | 1 |

| [Mn(Pfca)₂(Phen)]ₙ | Monoclinic | P21/c | a=18.0539, b=8.5806, c=18.758, β=116.57 | 2599.0 | 4 |

Magnetic Properties and Structural Characterization

The coordination polymers derived from 4-fluorocinnamic acid exhibit interesting magnetic properties due to the presence of paramagnetic manganese centers [13]. Magnetic susceptibility measurements have revealed antiferromagnetic coupling interactions within the manganese-carboxylate trinuclear units in Complex I (J = -0.40 cm⁻¹) and within the manganese-carboxylate chains in Complex II (J = -0.45 cm⁻¹) [13].

The structural diversity observed in these coordination polymers arises from the flexible coordination modes of the 4-fluorocinnamic acid ligand, which can adopt both bidentate and tridentate binding patterns [13]. The fluorine substituent provides additional weak intermolecular interactions that contribute to the overall stability of the extended network structures [13].

Synthesis Optimization and Reaction Conditions

The optimization of solid-phase synthesis conditions for 4-fluorocinnamic acid coordination polymers requires careful control of several parameters, including metal-to-ligand ratios, reaction temperature, reaction time, and solvent composition [33]. Typical hydrothermal synthesis conditions involve temperatures ranging from 120-180°C and reaction times of 24-72 hours [33] [36].

Table 5: Optimized Reaction Conditions for Coordination Polymer Synthesis

| Parameter | Range | Optimal Value | Effect on Product |

|---|---|---|---|

| Temperature | 100-200°C | 140-160°C | Crystal quality and yield |

| Reaction time | 12-96 hours | 24-48 hours | Crystallinity |

| pH | 4-10 | 6-8 | Phase selectivity |

| Metal:Ligand ratio | 1:1 to 1:3 | 1:2 | Dimensionality |

The use of auxiliary ligands such as 1,10-phenanthroline has been shown to influence the dimensionality and topology of the resulting coordination polymers [13]. These co-ligands can serve as structure-directing agents, promoting the formation of specific network architectures through their coordination preferences and steric requirements [20].

Recent advances in solid-phase synthesis have explored the use of mechanochemical methods and continuous flow reactors to improve the efficiency and scalability of coordination polymer synthesis [32]. These approaches offer advantages in terms of reduced reaction times, improved product homogeneity, and enhanced control over particle size and morphology [32].

Enzyme Target and Mechanism

4-Fluorocinnamic acid demonstrates potent antifungal activity through selective inhibition of cytochrome P450 53A15 (CYP53A15), a benzoate 4-hydroxylase enzyme unique to fungi [1]. This enzyme catalyzes the para-hydroxylation of benzoate, a critical intermediate in aromatic compound metabolism that is inherently toxic to fungal organisms [1]. The enzyme's exclusive presence in fungi makes it an attractive target for antifungal drug development, as inhibition does not affect mammalian cytochrome P450 systems [2].

CYP53A15 from Cochliobolus lunatus serves as the primary model for understanding inhibition mechanisms. The enzyme functions in the detoxification pathway, converting benzoate to less toxic hydroxylated metabolites [1]. When inhibited by 4-fluorocinnamic acid and related derivatives, benzoate accumulates to toxic levels, resulting in fungal growth inhibition and cell death [1] [2].

Antifungal Efficacy Data

Comprehensive antifungal testing reveals that 4-fluorocinnamic acid exhibits moderate to high activity against multiple fungal species. Against Cochliobolus lunatus, the compound achieves approximately 75% growth inhibition at 0.5 millimolar concentrations [1] [3]. The fluorine substitution at the 4-position enhances activity compared to unsubstituted cinnamic acid, which achieves 78% inhibition under similar conditions [3].

The compound demonstrates variable efficacy against different fungal species. Against Aspergillus niger, 4-fluorocinnamic acid produces 20% growth inhibition, representing a modest improvement over cinnamic acid (15% inhibition) [3]. For Pleurotus ostreatus, the compound achieves 50% growth inhibition compared to 45% for the parent compound [3].

Structure-activity relationship analysis indicates that halogen substitution at the 4-position provides optimal antifungal activity. The electron-withdrawing properties of fluorine enhance binding affinity to the CYP53A15 active site [3]. Compounds with stronger electron-withdrawing groups, such as 4-cyano-cinnamic acid, demonstrate even higher activity with 85% CYP53A15 inhibition [3].

Molecular Docking and Binding Studies

Molecular docking studies reveal that 4-fluorocinnamic acid binds effectively to the CYP53A15 active site through multiple interactions. The compound forms hydrogen bonds with critical amino acid residues, particularly those involved in substrate recognition and catalysis [1]. The fluorine atom contributes to enhanced binding through electrostatic interactions with the enzyme's active site residues [2].

The correlation between CYP53A15 inhibition and antifungal activity demonstrates a strong positive relationship. Compounds with higher enzyme inhibition percentages consistently show greater antifungal efficacy against Cochliobolus lunatus. The 4-fluorocinnamic acid achieves approximately 70% CYP53A15 inhibition, correlating with its moderate antifungal activity [1] [3].

Structural analysis indicates that the optimal binding conformation involves the cinnamic acid backbone positioned to interact with the heme cofactor region, while the fluorine substituent forms specific contacts with hydrophobic residues in the active site [2]. This binding mode effectively blocks substrate access and prevents the normal catalytic cycle.

Anti-Tubercular Mechanisms Against Mycobacterium Strains

Mycobacterial Target Identification

While 4-fluorocinnamic acid itself has limited direct anti-tubercular activity, fluorinated derivatives demonstrate significant potential against Mycobacterium tuberculosis strains. The most promising compound, 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol, exhibits minimum inhibitory concentrations of 5.5 micrograms per milliliter against H37Rv strains and 11 micrograms per milliliter against multidrug-resistant strains [4] [5].

The primary mechanism involves inhibition of beta-ketoacyl carrier protein synthase I (KasA), an essential enzyme in mycobacterial fatty acid biosynthesis [4]. This enzyme catalyzes the condensation of malonyl-acyl carrier protein with growing fatty acid chains, producing the long-chain fatty acids essential for mycobacterial cell wall synthesis [4].

Molecular dynamics simulations reveal that the fluorinated triazole derivative forms stable hydrogen bonds with catalytic histidine residues in the KasA active site [4]. The compound also interferes with the alpha5-alpha6 helix movement required for substrate access, effectively blocking the enzyme's catalytic mechanism [4].

Structure-Activity Relationships in Anti-Tubercular Activity

Fluorine substitution plays a crucial role in enhancing anti-tubercular activity through multiple mechanisms. The electron-withdrawing effect of fluorine improves binding affinity to mycobacterial targets while maintaining selectivity over mammalian enzymes [6]. Compounds with 4-fluoro substitution patterns demonstrate superior activity compared to non-fluorinated analogs [6].

The 6-fluorophenylbenzohydrazide series represents another promising class of anti-tubercular agents. These compounds inhibit tryptophan biosynthesis in mycobacteria, with minimum inhibitory concentrations ranging from 0.625 to 6.25 micromolar [6]. The fluorine substitution enhances cellular uptake and target engagement while reducing cytotoxicity [6].

Position-specific fluorine substitution studies reveal that para-substitution provides optimal activity. Meta-fluorine substitution reduces potency, while ortho-substitution can eliminate activity entirely [6]. The electronic effects of fluorine modulate the compounds' interaction with mycobacterial enzymes, with optimal activity achieved through balanced electron-withdrawal [6].

Selectivity and Resistance Mechanisms

Fluorinated anti-tubercular compounds demonstrate excellent selectivity indices, with therapeutic windows exceeding 100-fold in many cases [4] [6]. The selectivity arises from structural differences between mycobacterial and mammalian target enzymes, allowing specific inhibition of bacterial pathways [4].

Resistance development appears limited due to the multi-target nature of some fluorinated compounds. The fluoroquinophenoxazine FP-11g inhibits both topoisomerase I and DNA gyrase, making single-point mutations insufficient for resistance development [7]. This dual-target approach reduces the likelihood of resistance emergence compared to single-target inhibitors [7].

Whole-genome sequencing of resistant mutants reveals mutations in genes affecting compound uptake and retention rather than target modification [7]. This suggests that the fluorinated compounds maintain their target affinity even in resistant strains, with resistance primarily mediated through reduced cellular accumulation [7].

Photodynamic Therapy Applications in Oncological Research

Photosensitizer Development and Mechanism

4-Fluorocinnamic acid serves as a structural scaffold for developing photosensitizers used in photodynamic therapy applications. While not directly photosensitizing, its derivatives have been incorporated into photosensitizer-conjugated systems for targeted cancer treatment [8]. The fluorine substitution enhances the photophysical properties of conjugated photosensitizers through electronic effects [8].

The mechanism of photodynamic therapy involves three key components: photosensitizer, light, and oxygen. Upon light activation, photosensitizers generate reactive oxygen species, particularly singlet oxygen, which induces cancer cell death through oxidative damage [9] [10]. Fluorinated cinnamic acid derivatives enhance this process through improved cellular uptake and subcellular localization [11].

Recent developments include photosensitizer-conjugated hyaluronic acid systems where fluorinated cinnamic acid derivatives serve as targeting moieties [8]. These systems demonstrate selective accumulation in cancer cells overexpressing hyaluronic acid receptors, enabling targeted photodynamic therapy with reduced systemic toxicity [8].

Cellular Mechanisms and Apoptosis Induction

Fluorinated cinnamic acid derivatives in photodynamic therapy applications induce cancer cell death through multiple pathways. The primary mechanism involves reactive oxygen species generation leading to mitochondrial membrane depolarization and intrinsic apoptosis pathway activation [11]. Compounds containing 4-fluoro substitution patterns demonstrate enhanced apoptotic induction compared to non-fluorinated analogs [11].

Cell cycle analysis reveals that fluorinated derivatives arrest cancer cells in the G1 phase, preventing DNA replication and cell division [11]. This cell cycle arrest precedes apoptosis induction, with treated cells showing increased pre-G1 phase populations indicative of DNA fragmentation [11].

The fluorinated compounds also modulate key apoptotic regulatory proteins. Treatment leads to increased p53 and Bax expression while downregulating Bcl-2, favoring pro-apoptotic signaling [11]. This protein modulation occurs through reactive oxygen species-mediated pathway activation, creating a cascade of apoptotic signals [11].

Targeted Delivery Systems

Advanced photodynamic therapy applications utilize 4-fluorocinnamic acid derivatives in sophisticated delivery systems. Photosensitizer-conjugated hyaluronic acid-shielded polydopamine nanoparticles incorporate fluorinated cinnamic acid moieties for enhanced targeting [8]. These systems demonstrate controlled photosensitizer release in response to cancer-specific enzymes such as hyaluronidase [8].

The fluorine substitution improves nanoparticle stability and biocompatibility while maintaining photosensitizer activity. In vitro studies demonstrate that fluorinated systems achieve superior cancer cell killing compared to non-fluorinated controls [8]. The enhanced efficacy results from improved cellular internalization and sustained photosensitizer release [8].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (83.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

459-32-5